molecular formula C18H18FN5 B11830555 N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B11830555
M. Wt: 323.4 g/mol
InChI Key: VMFJCVCBKMSAJB-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a cyclopentyl group and a pyrazole ring bearing a fluorophenyl group. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine core is then constructed, and the cyclopentyl group is added in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-4-[8-cyclopentyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-pyrimidinamine
  • N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives

Uniqueness

N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine core, a pyrazole ring, and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18FN5

Molecular Weight

323.4 g/mol

IUPAC Name

N-cyclopentyl-4-[1-(4-fluorophenyl)pyrazol-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H18FN5/c19-14-5-7-16(8-6-14)24-12-13(11-21-24)17-9-10-20-18(23-17)22-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,20,22,23)

InChI Key

VMFJCVCBKMSAJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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